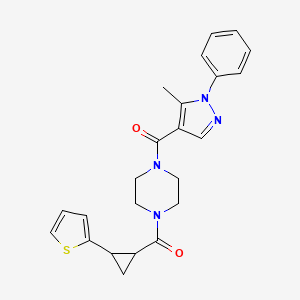

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone” is a complex organic molecule. It contains a pyrazole ring, which is a common moiety in many biologically active molecules and pharmaceuticals . The pyrazole ring is often found in drugs such as Celebrex, Viagra, and Rimonabant .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized by the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . The resulting product was then subjected to basic hydrolysis to yield the corresponding acid .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques. For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was determined using single-crystal X-ray diffraction . The compound crystallized in the space group P2 1 / n of the monoclinic system .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported. For instance, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was obtained by the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the experimental FT-IR and 1H and 13C NMR chemical shifts of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were compared to those calculated by means of density functional theory (DFT) at the B3LYP/TZ2P level of theory .Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives have demonstrated promising antiviral properties. For instance:

- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .

- Compounds 2, 3, 4, and 5 : These 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .

Antitubercular Activity

Indole derivatives have also been investigated for their antitubercular potential:

- Compound 13 : A molecular simulation study justified its potent in vitro antipromastigote activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). It showed a desirable fitting pattern in the LmPTR1 pocket with a lower binding free energy .

Antimicrobial Activity

Certain indole derivatives exhibit antimicrobial effects:

- Compound 3b, 3f, and 3g : These compounds demonstrated >60% inhibition of mycelial growth against fungi, indicating comparable activity .

Other Biological Activities

Indole derivatives also possess:

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on similar compounds could include further exploration of their biological activities. For example, some hydrazine-coupled pyrazoles were found to have potent antileishmanial and antimalarial activities . These compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Propriétés

IUPAC Name |

[4-(5-methyl-1-phenylpyrazole-4-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2S/c1-16-20(15-24-27(16)17-6-3-2-4-7-17)23(29)26-11-9-25(10-12-26)22(28)19-14-18(19)21-8-5-13-30-21/h2-8,13,15,18-19H,9-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTTYFULWOGXSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C4CC4C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2775119.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2775121.png)

![N-[(3-Ethyltriazol-4-yl)methyl]-N-[(3-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2775125.png)

![N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine](/img/structure/B2775135.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2775136.png)

![[(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid](/img/structure/B2775140.png)